molecular formula C12H10ClNO B1346239 2-chloro-N-(naphthalen-2-yl)acetamide CAS No. 5453-65-6

2-chloro-N-(naphthalen-2-yl)acetamide

Cat. No. B1346239
CAS RN: 5453-65-6
M. Wt: 219.66 g/mol
InChI Key: WGOVKTOWGFKZED-UHFFFAOYSA-N
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Description

“2-chloro-N-(naphthalen-2-yl)acetamide” is a chlorinated organic compound . It is a derivative of naphthalene and has a structure that is similar to other compounds such as salicylic acid and aspirin.


Synthesis Analysis

The synthesis of “2-chloro-N-(naphthalen-2-yl)acetamide” involves the reaction of chloroacetyl chloride with various aliphatic and aromatic amines at room temperature . The reaction is monitored by thin layer chromatography and yields solid compounds .


Molecular Structure Analysis

The molecular formula of “2-chloro-N-(naphthalen-2-yl)acetamide” is C12H10ClNO . The InChI code is 1S/C12H10ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15) .


Physical And Chemical Properties Analysis

“2-chloro-N-(naphthalen-2-yl)acetamide” is a powder with a molecular weight of 219.67 . It has a melting point of 117-118°C . The density is 1.307g/cm3 and the boiling point is 443.7ºC at 760mmHg .

Scientific Research Applications

  • Catalytic Applications : In a study by Mokhtary & Torabi (2017), nano magnetite (Fe3O4) was used as a catalyst for the synthesis of compounds including N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives. This showcases the potential of 2-chloro-N-(naphthalen-2-yl)acetamide in facilitating efficient chemical reactions.

  • Pharmacological Research : A study focused on synthesizing novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to study their anti-Parkinson's activity. The compounds showed significant activity in in vitro and in vivo models, indicating the potential of derivatives of 2-chloro-N-(naphthalen-2-yl)acetamide in Parkinson's disease research Gomathy et al., (2012).

  • Anti-HIV Drug Development : Oftadeh, Mahani, and Hamadanian (2013) conducted a study on acetamide derivatives as potential anti-HIV drugs. They used density functional theory to study the local reactivity of these compounds, suggesting their application in the development of new anti-HIV medications Oftadeh et al., (2013).

  • Chemical Synthesis : Yang Jing (2010) designed and synthesized novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives. This research highlights the role of 2-chloro-N-(naphthalen-2-yl)acetamide in the synthesis of complex organic compounds Yang Jing (2010).

  • Antibacterial Agents : Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-chloro-N-(naphthalen-2-yl)acetamide with antibacterial properties. These compounds showed significant activity against various bacteria, demonstrating the potential of these derivatives in antibacterial drug development Ramalingam et al., (2019).

Safety And Hazards

The safety information for “2-chloro-N-(naphthalen-2-yl)acetamide” includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-N-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOVKTOWGFKZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280822
Record name 2-Chloro-N-(naphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(naphthalen-2-yl)acetamide

CAS RN

5453-65-6
Record name NSC18827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(naphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SA Katke, SV Amrutkar, RJ Bhor, MV Khairnar - Int J Pharm Sci Res, 2011 - ijpsr.info
Medicinal chemistry plays an important role in development of drug for cure; maintain and improved health of human being. It is also equally important to design chemical entities for …
Number of citations: 55 www.ijpsr.info
D Zhang, Z Huang, A Lei - Science China Chemistry, 2018 - Springer
Selective C–H bond functionalization has been emerged as a versatile strategy for the construction of new chemical bonds. In the past decades, the directing group (DG)-assisted C–H …
Number of citations: 8 link.springer.com
HL Zhao, J Zhou, HR Song, BL Xu - Chinese Chemical Letters, 2014 - Elsevier
A facile and efficient protocol was developed to access 2-alkoxy-4-amino-N-arylthiazole-5-carboxamides through a three-component one-pot reaction, which involved potassium methyl …
Number of citations: 1 www.sciencedirect.com
K Grabrijan, M Hrast, M Proj, A Dolšak, I Zdovc… - European journal of …, 2022 - Elsevier
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the cytoplasmic part of peptidoglycan biosynthesis and is a validated target enzyme for …
Number of citations: 4 www.sciencedirect.com
M Aljowni - 2021 - scholar.smu.edu
SYNTHESIS OF P-GLYCOPROTEIN INHIBITOR COMPOUNDS Advisor: Professor Alexander R. Lippert Doctor of Philosophy conferred: August 4th, 2021 Dissertation completed: …
Number of citations: 0 scholar.smu.edu
SA El-Metwally, AA Abuelkhir, H Elkady… - … Biology and Chemistry, 2023 - Elsevier
In this study, new thieno[2,3-d]pyrimidine derivatives that could have potential anticancer activity by inhibiting the VEGFR-2 receptor have been designed, synthesized, and investigated. …
Number of citations: 3 www.sciencedirect.com

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